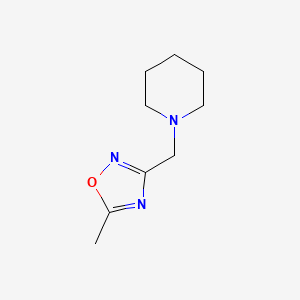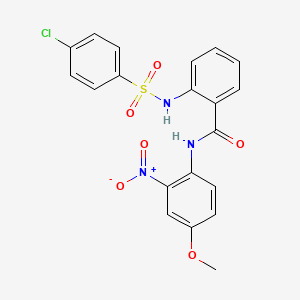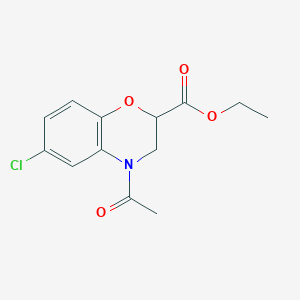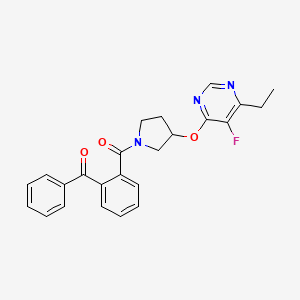
5-Methyl-3-(1-Piperidylmethyl)-1,2,4-Oxadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Ergebnisse:
- Beispiel: Einige Derivate zeigten vielversprechende Aktivität gegen Trypanosoma cruzi-Cysteinprotease Kruzin, ein potenzielles Ziel für die Behandlung der Chagas-Krankheit .
Farnesoid X-Rezeptor (FXR)-Antagonisten und Pregnan X-Rezeptor (PXR)-Agonisten
Anti-Infektionsmittel
Antitumoraktivität
Zukünftige Richtungen
The future directions in the field of 1,2,4-oxadiazoles research involve the design of new chemical entities with potential anti-infective activity . Additionally, the synthetic potential of 1,2,4-oxadiazolium salts in reactions with various nucleophiles is still undervalued, indicating a promising area for future research .
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been studied for their anticancer activity . They have been found to interact with caspase 3, a key enzyme involved in apoptosis or programmed cell death .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating the caspase cascade . This suggests that 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- may interact with its targets, leading to changes that trigger apoptosis.
Biochemical Pathways
Given that 1,2,4-oxadiazole derivatives can activate the caspase cascade , it’s likely that this compound affects pathways related to apoptosis. The downstream effects of this could include the death of cancer cells.
Result of Action
Given that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells , it’s likely that this compound leads to the death of cancer cells.
Eigenschaften
IUPAC Name |
5-methyl-3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-10-9(11-13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFOTBYKBUSCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)
![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2543686.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)



![4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543695.png)
![N'-(3,4-dimethylphenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2543696.png)

![4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B2543699.png)
![methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride](/img/structure/B2543700.png)
![7-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)
